molecular formula C24H33NO5 B11209211 Diethyl 4-(2-butoxyphenyl)-1-(propan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 4-(2-butoxyphenyl)-1-(propan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11209211
M. Wt: 415.5 g/mol
InChI Key: CGBODQIDMDBFHE-UHFFFAOYSA-N
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Description

Diethyl 4-(2-butoxyphenyl)-1-(propan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound that belongs to the dihydropyridine class. This class of compounds is known for its diverse applications in various fields, including medicinal chemistry and material science. The compound’s structure features a dihydropyridine ring, which is a common motif in many biologically active molecules.

Preparation Methods

The synthesis of Diethyl 4-(2-butoxyphenyl)-1-(propan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic or basic conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Diethyl 4-(2-butoxyphenyl)-1-(propan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the dihydropyridine ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Diethyl 4-(2-butoxyphenyl)-1-(propan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including as calcium channel blockers.

    Medicine: Some derivatives of dihydropyridine compounds are used in the treatment of cardiovascular diseases.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Diethyl 4-(2-butoxyphenyl)-1-(propan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with molecular targets such as calcium channels. The compound can modulate the activity of these channels, leading to various physiological effects. The pathways involved may include the inhibition of calcium influx, which can affect muscle contraction and other cellular processes.

Comparison with Similar Compounds

Diethyl 4-(2-butoxyphenyl)-1-(propan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate can be compared with other dihydropyridine compounds, such as nifedipine and amlodipine. These compounds share a similar core structure but differ in their substituents, which can affect their biological activity and pharmacokinetic properties. The uniqueness of this compound lies in its specific substituents, which can confer distinct properties and applications.

Similar compounds include:

  • Nifedipine
  • Amlodipine
  • Felodipine

These compounds are also used in medicinal chemistry, particularly in the treatment of cardiovascular diseases.

Properties

Molecular Formula

C24H33NO5

Molecular Weight

415.5 g/mol

IUPAC Name

diethyl 4-(2-butoxyphenyl)-1-propan-2-yl-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C24H33NO5/c1-6-9-14-30-21-13-11-10-12-18(21)22-19(23(26)28-7-2)15-25(17(4)5)16-20(22)24(27)29-8-3/h10-13,15-17,22H,6-9,14H2,1-5H3

InChI Key

CGBODQIDMDBFHE-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC=C1C2C(=CN(C=C2C(=O)OCC)C(C)C)C(=O)OCC

Origin of Product

United States

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